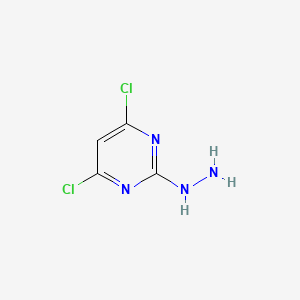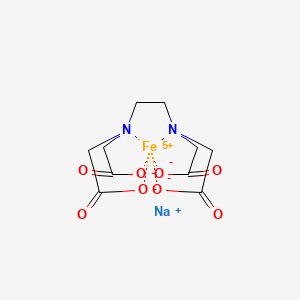![molecular formula C20H15NO5S B12345131 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12345131.png)
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-hidroxi-2-[5-(tiofen-2-il)furano-2-il]etil}-2-oxo-2H-croman-3-carboxamida es un complejo compuesto orgánico que presenta una combinación única de grupos funcionales, incluyendo un anillo de tiofeno, un anillo de furano y un núcleo de cromano. Este compuesto es de gran interés en los campos de la química medicinal y la ciencia de materiales debido a sus potenciales actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-{2-hidroxi-2-[5-(tiofen-2-il)furano-2-il]etil}-2-oxo-2H-croman-3-carboxamida típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común es comenzar con el núcleo de cromano, que puede sintetizarse mediante la reacción de condensación de Pechmann. Los anillos de tiofeno y furano se introducen luego a través de una serie de reacciones de acoplamiento, que a menudo involucran técnicas de acoplamiento cruzado catalizadas por paladio. El paso final involucra la formación del grupo carboxamida a través de una reacción de amidación.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo para ciertos pasos, así como el desarrollo de catalizadores y condiciones de reacción más eficientes.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-{2-hidroxi-2-[5-(tiofen-2-il)furano-2-il]etil}-2-oxo-2H-croman-3-carboxamida puede sufrir una variedad de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar un grupo carbonilo.
Reducción: Los grupos carbonilo en las unidades de cromano y carboxamida pueden reducirse a alcoholes o aminas.
Sustitución: Los anillos de tiofeno y furano pueden sufrir reacciones de sustitución electrófila y nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) y borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Reactivos como halógenos (por ejemplo, Br2) y nucleófilos (por ejemplo, aminas) pueden utilizarse en condiciones adecuadas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo produciría una cetona, mientras que la reducción de los grupos carbonilo produciría alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-{2-hidroxi-2-[5-(tiofen-2-il)furano-2-il]etil}-2-oxo-2H-croman-3-carboxamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto ha demostrado potencial como inhibidor de ciertas enzimas y receptores, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina: Los estudios preliminares sugieren que puede tener propiedades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: Puede utilizarse en el desarrollo de semiconductores orgánicos y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de N-{2-hidroxi-2-[5-(tiofen-2-il)furano-2-il]etil}-2-oxo-2H-croman-3-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato. También puede interactuar con los receptores de la superficie celular, modulando las vías de transducción de señales y afectando las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Tiofeno: Compuestos como suprofeno y articaína, que contienen anillos de tiofeno, han mostrado diversas actividades biológicas.
Derivados de Furano: Los compuestos basados en furano son conocidos por sus propiedades antimicrobianas y anticancerígenas.
Derivados de Cromano: Los compuestos que contienen cromano han sido estudiados por sus efectos antioxidantes y antiinflamatorios.
Singularidad
Lo que diferencia a N-{2-hidroxi-2-[5-(tiofen-2-il)furano-2-il]etil}-2-oxo-2H-croman-3-carboxamida es la combinación de estas tres unidades distintas en una sola molécula. Esta estructura única le permite interactuar con múltiples objetivos biológicos y exhibir un amplio espectro de actividades, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C20H15NO5S |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H15NO5S/c22-14(16-7-8-17(25-16)18-6-3-9-27-18)11-21-19(23)13-10-12-4-1-2-5-15(12)26-20(13)24/h1-10,14,22H,11H2,(H,21,23) |
Clave InChI |
BTJWMIFOUARMEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CC=C(O3)C4=CC=CS4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B12345048.png)

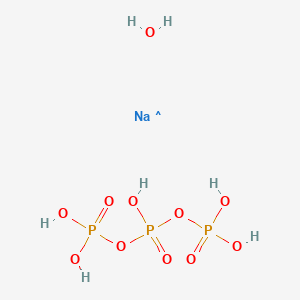
![6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12345075.png)
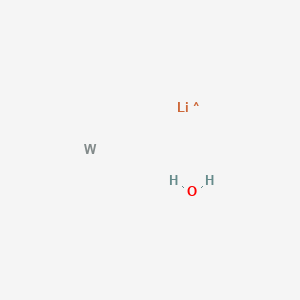
![2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B12345081.png)
![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345090.png)

![Diethyl [1-(phenylamino)cyclohexyl]phosphonate](/img/structure/B12345103.png)
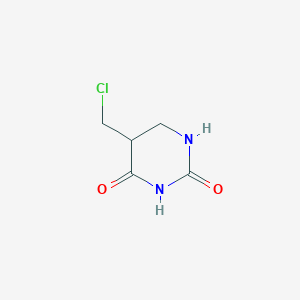
![3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate](/img/structure/B12345112.png)
![4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate](/img/structure/B12345115.png)
